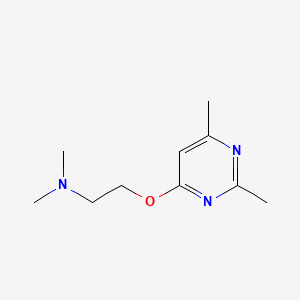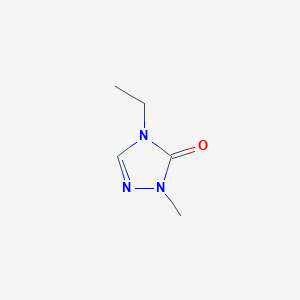
4-Ethyl-1-methyl-1H-1,2,4-triazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-1-methyl-1H-1,2,4-triazol-5(4H)-one is a heterocyclic compound belonging to the triazole family. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1-methyl-1H-1,2,4-triazol-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethyl hydrazinecarboxylate with methyl isocyanate, followed by cyclization to form the triazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethyl-1-methyl-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction to amines or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions at the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups into the triazole ring.
Aplicaciones Científicas De Investigación
4-Ethyl-1-methyl-1H-1,2,4-triazol-5(4H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of 4-Ethyl-1-methyl-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound may inhibit or activate these targets, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole: The parent compound of the triazole family.
4-Methyl-1H-1,2,4-triazol-5(4H)-one: A closely related compound with a similar structure.
4-Ethyl-1H-1,2,4-triazol-5(4H)-one: Another related compound with slight structural differences.
Uniqueness
4-Ethyl-1-methyl-1H-1,2,4-triazol-5(4H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups on the triazole ring may confer distinct properties compared to other triazole derivatives.
Propiedades
Fórmula molecular |
C5H9N3O |
|---|---|
Peso molecular |
127.14 g/mol |
Nombre IUPAC |
4-ethyl-2-methyl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C5H9N3O/c1-3-8-4-6-7(2)5(8)9/h4H,3H2,1-2H3 |
Clave InChI |
NYJNSRZFUJGAJF-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=NN(C1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


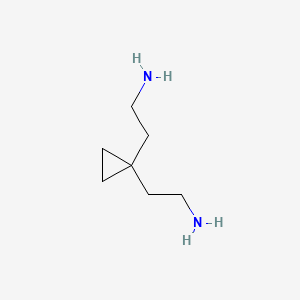
![[(2R,3R,4S,5R,6R)-6-(4-acetamido-2-oxopyrimidin-1-yl)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13100860.png)
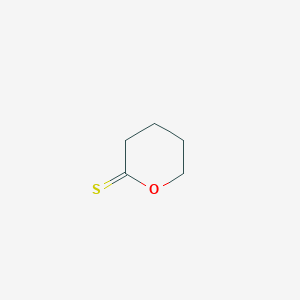
![Spiro[2.2]pentane-1,4-diamine](/img/structure/B13100871.png)
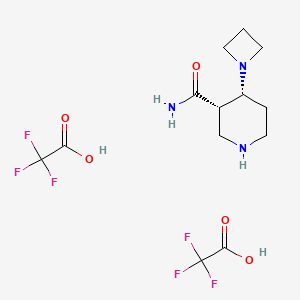
![2-(Furan-2-YL)-7-phenyl-[1,2,4]triazolo[1,5-C]pyrimidin-5-amine](/img/structure/B13100878.png)
![Furo[2,3-d]pyridazine-2-carbaldehyde](/img/structure/B13100889.png)
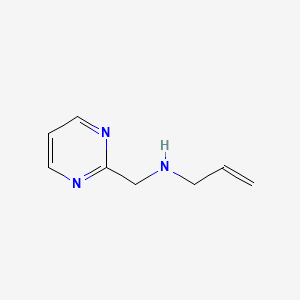
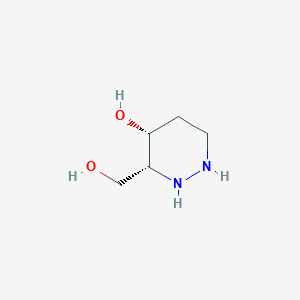
![[1,2,3]Triazolo[1,5-a]pyrimidine, 6,7-dihydro-3,5,7-triphenyl-](/img/structure/B13100911.png)
![3,7-Dibromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13100913.png)
